molecular formula C22H25N3O2 B2700772 1-(4-ethoxyphenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one CAS No. 890640-42-3

1-(4-ethoxyphenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

Cat. No. B2700772
CAS RN: 890640-42-3
M. Wt: 363.461
InChI Key: RODFIOVXGYAWOU-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and is known to exhibit remarkable pharmacological properties.

Scientific Research Applications

Structural Characterization and Molecular Interactions

The structural properties and molecular interactions of compounds structurally related to 1-(4-ethoxyphenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one have been extensively studied. For instance, analysis of similar molecular structures has highlighted the importance of dihedral angles between benzene and pyridine rings, and the role of hydrogen bonds in forming crystal structures. These interactions are crucial for understanding the compound's behavior in various environments (Hong-qiang Liu et al., 2012).

Synthesis and Properties of Novel Compounds

Research into the synthesis and properties of novel compounds, including those with benzimidazole ligands, has been conducted to explore potential applications, especially in the field of anticancer compounds. These studies involve detailed analysis of molecular structures, vibrational frequencies, and theoretical calculations to understand the properties of these compounds (N. T. A. Ghani & A. Mansour, 2011).

Development of Anti-Cancer Compounds

Another significant area of research focuses on the development of compounds with potential anti-cancer properties. This involves the synthesis of various complexes, such as palladium(II) and platinum(II) complexes containing benzimidazole ligands, and their evaluation against different cancer cell lines. The goal is to develop more effective and selective anticancer drugs (N. T. A. Ghani & A. Mansour, 2011).

Molecular Synthesis Techniques

The exploration of molecular synthesis techniques, particularly those leading to the creation of pyrrolidin-2-one derivatives, is vital for advancing scientific understanding and applications. Studies detail the reaction processes and conditions necessary to synthesize compounds with specific properties, providing a foundation for future research in various fields of chemistry and pharmacology (N. Abe et al., 1990).

properties

IUPAC Name

1-(4-ethoxyphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-3-13-24-20-8-6-5-7-19(20)23-22(24)16-14-21(26)25(15-16)17-9-11-18(12-10-17)27-4-2/h5-12,16H,3-4,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODFIOVXGYAWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethoxyphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

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